Cas no 3877-89-2 ((3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione)

(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione structure
3877-89-2 structure
Product Name:(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
CAS No:3877-89-2
MF:C30H46O7
MW:518.682050228119
CID:320350
PubChem ID:68103146
Update Time:2024-03-01

(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione Chemical and Physical Properties

Names and Identifiers

    • 19-Norlanost-5-ene-2,11,22-trione,3,16,20,25-tetrahydroxy-9-methyl-, (3a,9b,10a,16a)-
    • Dihydroisocucurbitacin D
    • Elatericin B, isotetrahydro-
    • Isocucurbitacin R
    • IsoelatericinB, tetrahydro- (7CI)
    • Isotetrahydroelatericin B
    • Tetrahydroisocucurbitacin I
    • (3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,
    • DTXSID601130995
    • 3877-89-2
    • (3alpha,9beta,10alpha,16alpha)-3,16,20,25-Tetrahydroxy-9-methyl-19-norlanost-5-ene-2,11,22-trione
    • (3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
    • SCHEMBL10307339
    • 19-Norlanost-5-ene-2,11,22-trione, 3,16,20,25-tetrahydroxy-9-methyl-, (3alpha,9beta,10alpha,16alpha)-
    • (3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
    • Inchi: 1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17,19-20,23-24,32,35-37H,10-15H2,1-8H3/t17-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1
    • InChI Key: YQLCUPUXBKOMCZ-PYZGANRSSA-N
    • SMILES: O[C@@H]1C[C@@]2(C)[C@@H]3CC=C4C(C)(C)[C@@H](C(C[C@H]4[C@]3(C)C(C[C@]2(C)[C@H]1[C@@](C(CCC(C)(C)O)=O)(C)O)=O)=O)O

Computed Properties

  • Exact Mass: 518.32435380g/mol
  • Monoisotopic Mass: 518.32435380g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 5
  • Complexity: 1060
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 132
  • XLogP3: 2

Experimental Properties

  • Color/Form: Powder
Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.